4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate
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Overview
Description
4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate is an organic compound that features both pentyloxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate typically involves the esterification of 4-(pentyloxy)phenol with 3-(trifluoromethoxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl 3-(trifluoromethoxy)benzoate: Similar structure but with an additional trifluoromethoxy group.
4-(Methoxy)phenyl 3-(trifluoromethoxy)benzoate: Similar structure but with a methoxy group instead of a pentyloxy group.
4-(Pentyloxy)phenyl 3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
4-(Pentyloxy)phenyl 3-(trifluoromethoxy)benzoate is unique due to the combination of pentyloxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the pentyloxy group can influence its reactivity and solubility.
Properties
CAS No. |
192460-61-0 |
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Molecular Formula |
C19H19F3O4 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C19H19F3O4/c1-2-3-4-12-24-15-8-10-16(11-9-15)25-18(23)14-6-5-7-17(13-14)26-19(20,21)22/h5-11,13H,2-4,12H2,1H3 |
InChI Key |
WYZVGXBNGGSHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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